molecular formula C14H10BF3O3 B13995324 1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole

1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole

Cat. No.: B13995324
M. Wt: 294.04 g/mol
InChI Key: WUWUSGTURCXGIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-(trifluoromethyl)phenoxy)benzo[c][1,2]oxaborol-1(3h)-ol typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of boron reagents and palladium catalysts, as well as the reaction solvent and temperature, are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

6-(4-(trifluoromethyl)phenoxy)benzo[c][1,2]oxaborol-1(3h)-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

6-(4-(trifluoromethyl)phenoxy)benzo[c][1,2]oxaborol-1(3h)-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(4-(trifluoromethyl)phenoxy)benzo[c][1,2]oxaborol-1(3h)-ol involves its interaction with specific molecular targets and pathways. For instance, it acts as a phosphodiesterase-4 (PDE4) inhibitor, which leads to the suppression of inflammatory cytokines and modulation of immune responses . The compound’s boron moiety plays a crucial role in its binding affinity and inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-(trifluoromethyl)phenoxy)benzo[c][1,2]oxaborol-1(3h)-ol stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique feature contributes to its potent biological activities and makes it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H10BF3O3

Molecular Weight

294.04 g/mol

IUPAC Name

1-hydroxy-6-[4-(trifluoromethyl)phenoxy]-3H-2,1-benzoxaborole

InChI

InChI=1S/C14H10BF3O3/c16-14(17,18)10-2-5-11(6-3-10)21-12-4-1-9-8-20-15(19)13(9)7-12/h1-7,19H,8H2

InChI Key

WUWUSGTURCXGIP-UHFFFAOYSA-N

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)OC3=CC=C(C=C3)C(F)(F)F)O

Origin of Product

United States

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